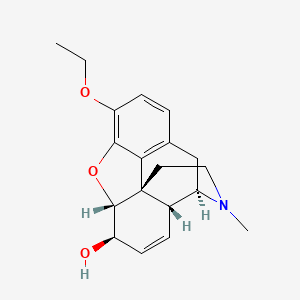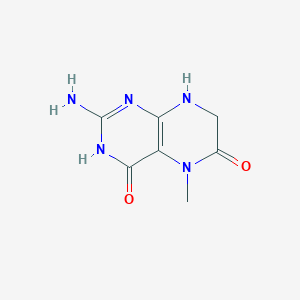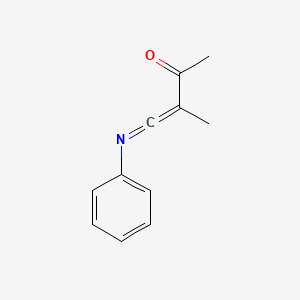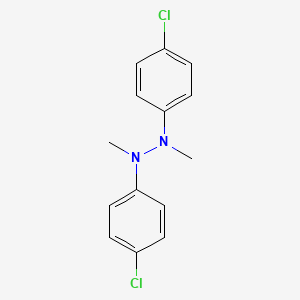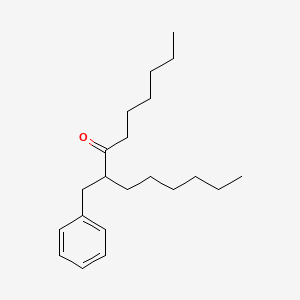
2-Hydroxy-5-(2-nitroethenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-(2-nitroethenyl)benzoic acid is an organic compound with the molecular formula C9H7NO5 It is a derivative of benzoic acid, featuring both hydroxyl and nitroethenyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-nitroethenyl)benzoic acid typically involves the nitration of 2-hydroxybenzoic acid (salicylic acid) followed by the introduction of the nitroethenyl group. One common method includes:
Nitroethenylation: The nitroethenyl group is introduced through a reaction with nitroethene under basic conditions.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-(2-nitroethenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Hydroxy-5-(2-nitroethenyl)benzaldehyde.
Reduction: 2-Hydroxy-5-(2-aminoethenyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Applications De Recherche Scientifique
2-Hydroxy-5-(2-nitroethenyl)benzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-(2-nitroethenyl)benzoic acid involves its interaction with molecular targets such as enzymes. For example, it inhibits the activity of protein tyrosine phosphatases by binding to the active site and blocking substrate access . This inhibition can modulate various cellular pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-nitrobenzoic acid: Lacks the nitroethenyl group but shares similar inhibitory properties on enzymes.
2-Hydroxy-4-nitrobenzoic acid: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
3-Nitrosalicylic acid: Another nitro-substituted salicylic acid with different chemical properties and uses.
Uniqueness
2-Hydroxy-5-(2-nitroethenyl)benzoic acid is unique due to the presence of both hydroxyl and nitroethenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
42571-07-3 |
|---|---|
Formule moléculaire |
C9H7NO5 |
Poids moléculaire |
209.16 g/mol |
Nom IUPAC |
2-hydroxy-5-(2-nitroethenyl)benzoic acid |
InChI |
InChI=1S/C9H7NO5/c11-8-2-1-6(3-4-10(14)15)5-7(8)9(12)13/h1-5,11H,(H,12,13) |
Clé InChI |
NVWQBWPWSNPTBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=C[N+](=O)[O-])C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)
![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)



![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
